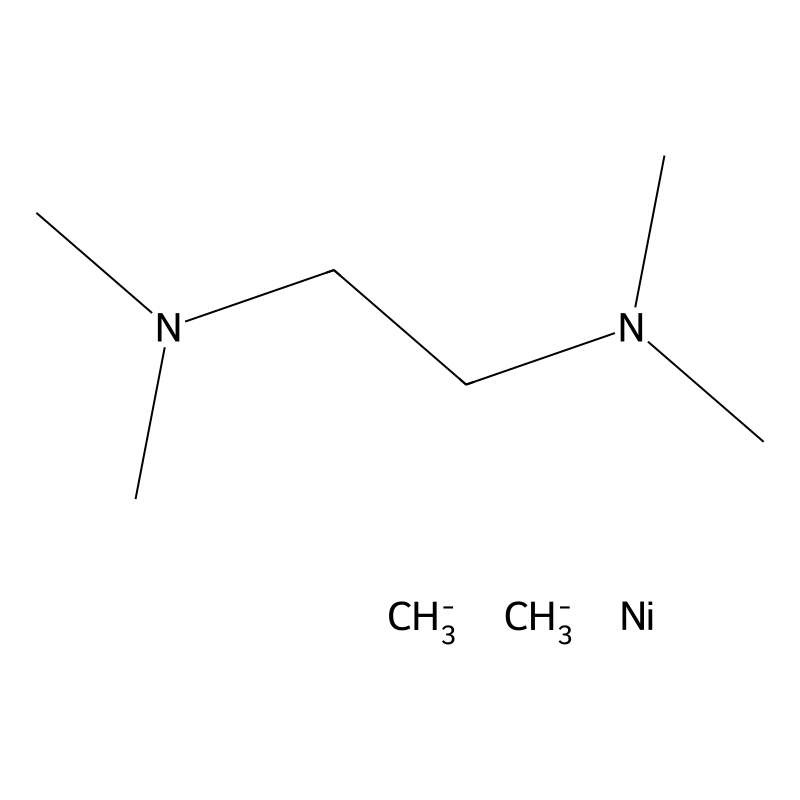Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) is an organonickel complex characterized by the formula , where "Me" represents a methyl group. This compound appears as a yellow-brown solid and is notable for its air-sensitive properties, making it necessary to handle under inert atmospheres. It serves as a precursor to various organonickel complexes and is synthesized from the nickel(II) acetylacetonate adduct with tetramethylethylenediamine, followed by reaction with methyl lithium .
The chemical behavior of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) includes several noteworthy reactions:
- Displacement Reactions: The tetramethylethylenediamine ligand can be displaced by stronger bases such as bipyridine and diphosphines, leading to the formation of new complexes .
- Electrophilic Alkene Interaction: When treated with electrophilic alkenes, this complex undergoes elimination of ethylene, resulting in the formation of alkene complexes .
- Polymerization Catalysis: The compound has been identified as a catalyst in polymerization reactions, showcasing its utility in facilitating organic transformations .
The synthesis of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) typically involves the following steps:
- Preparation of Nickel(II) Acetylacetonate Adduct: Nickel(II) acetylacetonate is reacted with tetramethylethylenediamine to form a stable adduct.
- Reaction with Methyl Lithium: The adduct is subsequently treated with methyl lithium, which introduces additional methyl groups and yields Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) .
Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) finds applications primarily in:
- Catalysis: It is used as a catalyst in various organic reactions, particularly those involving polymerization processes.
- Synthesis of Organometallic Compounds: The compound serves as a precursor for synthesizing other organonickel complexes that may have diverse applications in organic chemistry and materials science .
- Research: It is utilized in academic research to study nickel coordination chemistry and its reactivity patterns .
Studies on the interactions of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) with other reagents reveal its unique reactivity profile. For instance, it has been shown that hydrolysis under certain conditions can lead to methane production, indicating a pathway for deactivation in catalytic processes . Additionally, its ability to coordinate with various ligands allows for the exploration of new catalytic systems and mechanisms.
Several compounds share structural or functional similarities with Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II). Here are some notable examples:
The uniqueness of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) lies in its specific nickel coordination environment and reactivity, which can differ significantly from those of palladium or other metal complexes.








